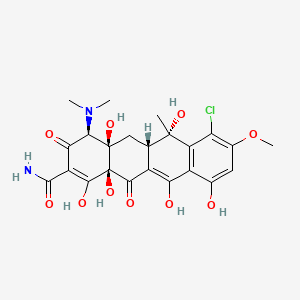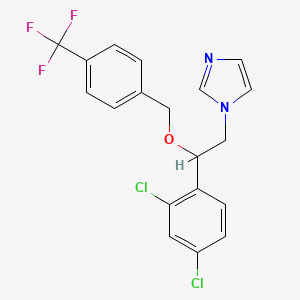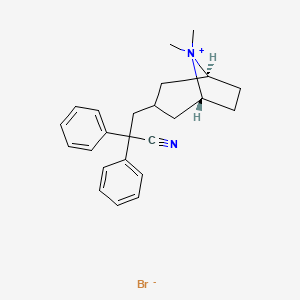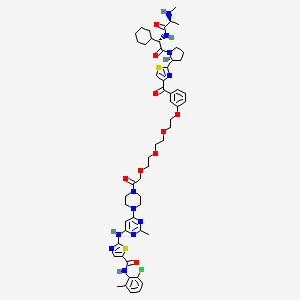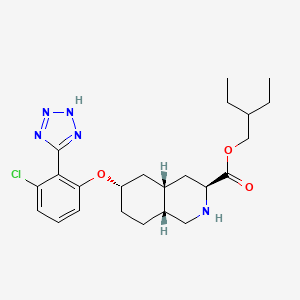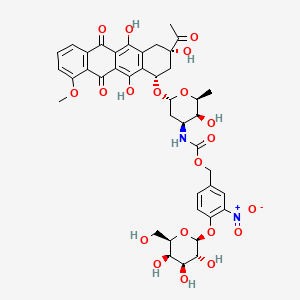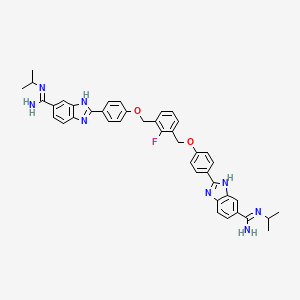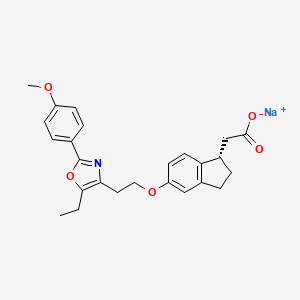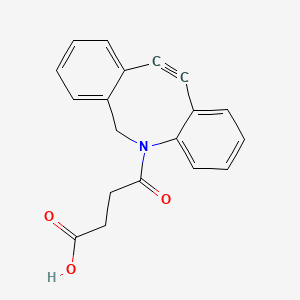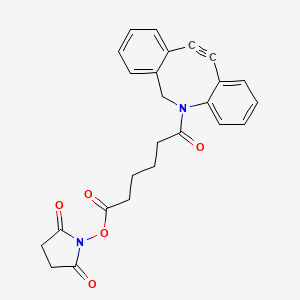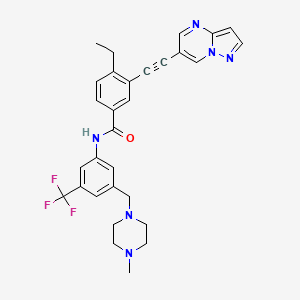
DDR1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DDR1-IN-2は、コラーゲン活性化受容体型チロシンキナーゼであるディスコイジン ドメイン 受容体 1(DDR1)の強力で選択的な阻害剤です。DDR1は、細胞増殖、接着、遊走、およびマトリックスリモデリングを含むさまざまな細胞プロセスにおいて重要な役割を果たします。 DDR1の調節不全は、癌や線維症などのいくつかの疾患に関連付けられています .
科学的研究の応用
DDR1-IN-2は、次のような幅広い科学研究における応用があります。
化学: DDR1阻害剤の構造活性相関を調べるためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路におけるその役割と、細胞挙動への影響について調査されています。
医学: 癌や線維症などの疾患の治療のための潜在的な治療薬として検討されています。
作用機序
DDR1-IN-2は、DDR1のキナーゼ活性を選択的に阻害することによって効果を発揮します。この阻害は、DDR1の自己リン酸化を阻止し、細胞増殖、接着、および遊走に関与する下流のシグナル伝達経路を遮断します。 分子標的は、DDR1のATP結合部位であり、関与する経路は主にコラーゲン結合と受容体活性化に関連しています .
類似化合物:
DDR1-IN-1: 同様の作用機序を持つ別の強力なDDR1阻害剤。
DDR2-IN-1: DDR2を阻害します。DDR2は、異なる生物学的役割を持つ、密接に関連する受容体型チロシンキナーゼです。
DDR1-IN-3: 選択性と効力が向上した、新しい世代のDDR1阻害剤.
独自性: this compoundは、他のキナーゼに対するDDR1に対する高い選択性により、DDR1特異的経路を調べるための貴重なツールとなっています。 その効力と選択性は、治療開発のための有望な候補でもあります .
生化学分析
Biochemical Properties
DDR1-IN-2 interacts with various enzymes, proteins, and other biomolecules. The Discoidin Domain Receptors, DDR1 and DDR2, are known to regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling . The dysregulation of these receptors may lead to metastatic cancer progressions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, DDR1 and DDR2 have been shown to regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The mechanism of extracellular collagen binding and activation of cytosolic kinase domain of the receptors is not yet clear .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It could interact with transporters or binding proteins, and it could affect its localization or accumulation
準備方法
合成ルートと反応条件: DDR1-IN-2の合成には、重要な中間体の形成と最終的なカップリング反応を含む複数のステップが含まれます。合成ルートは通常、コア骨格の調製から始まり、特定の置換基を導入するために官能基修飾が行われます。 反応条件には、通常、高い収率と純度を実現するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法: this compoundの工業生産には、一貫性と効率を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。 これには、自動反応器、連続フローシステム、および厳格な品質管理対策を使用して、化合物を商業規模で生産することが含まれます .
化学反応の分析
反応の種類: DDR1-IN-2は、次のようなさまざまな化学反応を起こします。
酸化: 酸素の添加または水素の除去が含まれます。
還元: 水素の添加または酸素の除去が含まれます。
置換: ある官能基を別の官能基で置き換えることが含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が生成され、置換反応によりさまざまな置換アナログが生成される場合があります .
類似化合物との比較
DDR1-IN-1: Another potent DDR1 inhibitor with a similar mechanism of action.
DDR2-IN-1: Inhibits DDR2, a closely related receptor tyrosine kinase with distinct biological roles.
DDR1-IN-3: A newer generation DDR1 inhibitor with improved selectivity and potency.
Uniqueness: DDR1-IN-2 is unique due to its high selectivity for DDR1 over other kinases, making it a valuable tool for studying DDR1-specific pathways. Its potency and selectivity also make it a promising candidate for therapeutic development .
特性
IUPAC Name |
4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPXZXBWGJRGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: 7rh (also known as Ddr1-IN-2) is a potent and selective ATP-competitive inhibitor of DDR1 kinase activity. [] Binding of 7rh to the kinase domain of DDR1 prevents the receptor's activation by its ligand, collagen. [] This inhibition disrupts downstream signaling cascades typically initiated by DDR1 activation, including the PYK2 and PEAK1 pathways. [] As a result, 7rh effectively reduces tumor cell proliferation, migration, and colony formation in various cancer models. [, , , ]
ANone: Unfortunately, the provided research abstracts do not disclose the detailed structural characterization of 7rh, including its molecular formula, weight, or spectroscopic data.
ANone: The research focuses on 7rh as a DDR1 kinase inhibitor, not as a catalyst. Therefore, information about its catalytic properties, reaction mechanisms, selectivity, or uses in catalytic applications is not available in these abstracts.
ANone: The provided abstracts don't mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models specifically for 7rh.
ANone: The research abstracts don't provide specific details regarding the SAR of 7rh. Further investigations are needed to understand how structural modifications might affect its activity, potency, and selectivity profile.
ANone: The research abstracts primarily focus on the biological activity and therapeutic potential of 7rh. Details regarding SHE regulations, compliance, risk minimization, and responsible practices associated with 7rh are not discussed.
A: While the specific PK/PD profile and ADME properties of 7rh are not detailed in these abstracts, one study demonstrates that 7rh is well-tolerated in mice at doses up to 30 mg/kg given daily via oral gavage. []
ANone: Several studies highlight the efficacy of 7rh in both in vitro and in vivo settings:
ANone: The provided research abstracts do not provide information regarding resistance mechanisms or cross-resistance profiles associated with 7rh.
A: While detailed toxicological data is not presented in the abstracts, one study indicates that 7rh is well-tolerated in mice at doses up to 30 mg/kg administered daily via oral gavage. []
ANone: The provided research abstracts do not delve into specific drug delivery and targeting strategies for 7rh.
A: Although the abstracts do not directly address the use of biomarkers for predicting 7rh efficacy or monitoring treatment response, one study suggests that DDR1 expression levels could potentially serve as a prognostic biomarker. [] Higher DDR1 expression was correlated with a poorer prognosis in osteosarcoma patients. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

